1-Benzoyltetrahydropyrimidin-2(1H)-one
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Overview
Description
1-Benzoyltetrahydropyrimidin-2(1H)-one is a heterocyclic compound that features a tetrahydropyrimidinone ring substituted with a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzoyltetrahydropyrimidin-2(1H)-one can be synthesized through several methods. One common approach involves the condensation of benzoyl chloride with tetrahydropyrimidinone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the temperature maintained at around 50-60°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Benzoyltetrahydropyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Hydroxyl-substituted derivatives.
Substitution: Various substituted benzoyltetrahydropyrimidinones.
Scientific Research Applications
1-Benzoyltetrahydropyrimidin-2(1H)-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug development.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Benzoyltetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets. The benzoyl group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the tetrahydropyrimidinone ring can interact with enzymes, potentially inhibiting their activity and leading to various biological effects.
Comparison with Similar Compounds
1-Benzoylpyrimidin-2(1H)-one: Lacks the tetrahydro structure, leading to different chemical properties.
1-Benzoyltetrahydroquinazolin-2(1H)-one: Contains a quinazoline ring instead of a pyrimidine ring, resulting in distinct biological activities.
Uniqueness: 1-Benzoyltetrahydropyrimidin-2(1H)-one is unique due to its specific ring structure and substitution pattern, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
CAS No. |
54236-66-7 |
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Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
1-benzoyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C11H12N2O2/c14-10(9-5-2-1-3-6-9)13-8-4-7-12-11(13)15/h1-3,5-6H,4,7-8H2,(H,12,15) |
InChI Key |
DAISULZVVMPOQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)N(C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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